Home > Products > Screening Compounds P130254 > (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine - 1217810-82-6

(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Catalog Number: EVT-338508
CAS Number: 1217810-82-6
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-amino-1,2,4-triazole as a precursor.
  2. Cyclization Reaction: This precursor is reacted with an appropriate aldehyde or ketone under specific conditions to form the triazolo[4,3-a]pyridine ring. The cyclization can be facilitated by heating or using acidic or basic catalysts.
  3. Optimization Techniques: In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Microwave-assisted synthesis is also explored for its efficiency and reduced reaction times.

Technical Parameters

  • Temperature: Typically ranges from room temperature to reflux conditions depending on the specific reaction setup.
  • Solvents: Common solvents include ethanol or other polar protic solvents that can stabilize intermediates during the reaction.
Molecular Structure Analysis

The molecular structure of (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can be described as follows:

  • Molecular Formula: C8_{8}H9_{9}N5_{5}
  • Molecular Weight: Approximately 179.19 g/mol
  • Structural Features: The compound features a triazole ring fused at the 4-position with a pyridine ring and an ethylamine side chain at the 1-position of the triazole.

Structural Analysis Techniques

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure by analyzing proton environments.
  • Mass Spectrometry: Employed to determine molecular weight and fragmentation patterns.
Chemical Reactions Analysis

(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine can participate in several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to convert functional groups into amines or alcohols.
  3. Substitution Reactions: The compound is capable of undergoing nucleophilic substitution at various positions on the triazole or pyridine rings.

Common Reagents

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Mechanism of Action

The mechanism of action for (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine primarily involves its interaction with specific enzymes or receptors within biological systems:

  1. Enzyme Inhibition: The compound may bind to the active sites of enzymes, inhibiting their function and thereby affecting metabolic pathways.
  2. Receptor Interaction: It can interact with various receptors involved in signaling pathways, potentially modulating physiological responses.

Relevant Data

Studies have indicated that compounds with similar structures exhibit significant biological activity as enzyme inhibitors or modulators of receptor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.

Analytical Techniques

Properties are often characterized using:

  • Infrared Spectroscopy (IR): To identify functional groups.
  • Thermogravimetric Analysis (TGA): To assess thermal stability.
Applications

(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals aimed at treating various diseases due to its biological activity.
  2. Material Science: The compound's unique structure allows it to be used in synthesizing novel materials with specific properties such as polymers or coatings.
  3. Research Tools: It is utilized in biochemical research to explore enzyme functions and receptor interactions.
Introduction to Triazolopyridine Derivatives and Chiral Ethanamines

Nomenclature and Structural Classification of [1,2,4]Triazolo[4,3-a]pyridine Derivatives

The core scaffold of [1,2,4]triazolo[4,3-a]pyridine represents a fused bicyclic heteroaromatic system incorporating a five-membered 1,2,4-triazole ring and a six-membered pyridine ring sharing a bond fusion between positions 4 and 5 of the triazole and positions 3 and 4 of the pyridine. According to IUPAC naming conventions, the specific compound "(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine" consists of the triazolopyridine core substituted at the 3-position with an ethanamine group bearing a chiral center at the carbon adjacent to the primary amine. The [4,3-a] ring fusion notation specifies that the pyridine nitrogen atom is adjacent to the fusion bond [1] [8].

X-ray crystallographic studies of triazolopyridine derivatives reveal nearly planar bicyclic ring systems with minor deviations from planarity (typically less than 5°). The crystal structure of unsubstituted 1,2,4-triazolo[4,3-a]pyridin-3-amine demonstrates that the molecule crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell. The asymmetric unit contains two molecules linked via N–H⋯N hydrogen bonds with a R₂²(8) graph-set motif, indicating significant intermolecular interactions that influence solid-state packing [8]. This hydrogen-bonding capacity is particularly relevant for the ethanamine derivative, as the primary amine group provides an additional site for molecular interactions.

Table 1: Characteristic Structural Parameters of Triazolopyridine Ring Systems

Ring SystemFusion TypeBond Lengths (Å)Bond Angles (°)Planarity Deviation
[1,2,4]Triazolo[4,3-a]pyridineBond-sharing fusion between triazole C4–N5 and pyridine C3a–C4C–N: 1.31-1.35; C–C: 1.37-1.42N–C–N: 102-106; C–N–N: 109-112< 5°
[1,2,4]Triazolo[1,5-a]pyridineFusion between triazole N1–C5 and pyridine C3–C4C–N: 1.32-1.37; C–C: 1.38-1.43N–C–N: 104-107; C–N–N: 108-111< 6°
[1,2,3]Triazolo[1,5-a]pyridineFusion between triazole N2–C3 and pyridine C1–C2C–N: 1.30-1.36; C–C: 1.37-1.42N–N–C: 103-106; C–N–C: 108-112< 4°

The structural significance of the 3-position substitution lies in its proximity to the triazole nitrogen atoms, which influences the electronic properties and hydrogen-bonding capacity of substituents. In the case of (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine, the ethanamine group extends outward from the planar core, allowing for conformational flexibility while maintaining the chiral center's spatial orientation relative to the heterocyclic system. This spatial arrangement is critical for interactions with biological targets where enantioselectivity plays a determining role in binding affinity [4] [7].

Historical Development of Triazolopyridine-Based Compounds in Medicinal Chemistry

The medicinal exploration of triazolopyridine derivatives originated in the 1960s with the synthesis of trazodone, a triazolopyridine-containing antidepressant that functions as a serotonin antagonist and reuptake inhibitor (SARI). Trazodone's introduction marked the first significant therapeutic application of this heterocyclic system, demonstrating clinical efficacy in major depressive disorder while exhibiting a distinct pharmacological profile from tricyclic antidepressants [8]. This breakthrough stimulated extensive research into structure-activity relationships within this chemical class, leading to the discovery of diverse biological activities across various therapeutic areas.

Table 2: Therapeutic Applications of Triazolopyridine Derivatives

Therapeutic AreaBiological TargetKey Structural FeaturesClinical Status
Oncologyc-Met kinase inhibition3-Aryl substituted derivatives with sulfonate groupsPreclinical development
InflammationiNOS/NO pathway inhibition6,8-Disubstituted derivatives with benzamide groupsPreclinical validation
NeurologySerotonin receptor modulation1-(3-Chlorophenyl)piperazine conjugationMarketed (trazodone)
Infectious DiseasesAntifungal agents2,7-Disubstituted derivatives with halogensPreclinical development
CardiovascularAdenosine receptor antagonismN6-Substituted amino groupsPhase I trials

Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 3-position of the triazolopyridine core significantly influence biological activity. For instance, research on c-Met kinase inhibitors revealed that [1,2,4]triazolo[4,3-a]pyridine derivatives bearing substituted phenyl groups at the 6-position and specific amine functionalities at the 3-position exhibit potent inhibitory activity (IC₅₀ values in the nanomolar range). Compound 4d from these studies demonstrated significant tumor growth inhibition in human gastric (MKN-45) and non-small cell lung (NCI-H1993) xenograft models, with superior pharmacokinetic profiles compared to reference compounds [4].

In anti-inflammatory applications, researchers identified compound 8d (4-ethoxy-N-(6-(5-fluoro-2-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)benzamide) as a potent inhibitor of nitric oxide release in macrophages, significantly reducing pro-inflammatory cytokine production in concanavalin A-induced hepatitis models. This derivative demonstrated 83% inhibition of macrophage migration at 10 μM concentration, highlighting the therapeutic potential of appropriately substituted triazolopyridines in immune-mediated liver disorders [1]. The structural evolution toward 3-substituted ethanamine derivatives represents a logical progression in optimizing target affinity while introducing chiral centers for enantioselective interactions.

Significance of Chirality in Ethanamine Derivatives: (R)- versus (S)-Enantiomers

Chirality represents a fundamental consideration in drug design due to the enantioselective nature of biological target interactions. Approximately 56% of clinically used drugs contain chiral centers, with nearly 90% of these historically marketed as racemates. However, regulatory trends increasingly favor enantiomerically pure formulations due to potential advantages in pharmacokinetic profiles, therapeutic indices, and safety margins [2] [5]. The ethanamine moiety in (R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine introduces a stereogenic center whose spatial configuration directly influences molecular recognition processes.

Enantiomers exhibit identical physicochemical properties in achiral environments but demonstrate distinct behaviors in chiral biological systems. The (R)-enantiomer typically interacts differently with enzymes, receptors, and transporters compared to its (S)-counterpart due to complementary three-dimensional binding requirements. For instance, in β-adrenergic blocking agents, the (S)-enantiomer of propranolol demonstrates approximately 100-fold greater affinity for β-receptors than the corresponding (R)-enantiomer [5] [7]. Similarly, the antidepressant escitalopram ((S)-citalopram) exhibits superior efficacy compared to the racemate due to exclusion of the less active (R)-enantiomer that may counterproductive to therapeutic effects [7].

Properties

CAS Number

1217810-82-6

Product Name

(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

IUPAC Name

(1R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m1/s1

InChI Key

FQWYAIRHWCMQNP-ZCFIWIBFSA-N

SMILES

CC(C1=NN=C2N1C=CC=C2)N

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N

Isomeric SMILES

C[C@H](C1=NN=C2N1C=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.